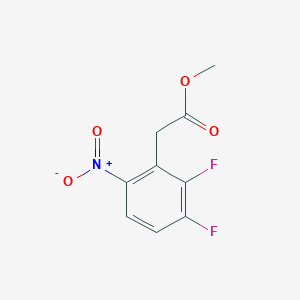

Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate

Description

BenchChem offers high-quality Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(2,3-difluoro-6-nitrophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO4/c1-16-8(13)4-5-7(12(14)15)3-2-6(10)9(5)11/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNZGQNNAKPKEKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=CC(=C1F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate (CAS No. 1429422-50-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate, bearing the CAS number 1429422-50-3, is a key chemical intermediate with significant applications in the synthesis of complex pharmaceutical compounds.[1][2][3][4][5] This guide provides a comprehensive overview of its synthesis, characterization, and pivotal role as a building block in medicinal chemistry. A detailed, field-proven synthetic protocol, thorough characterization data, and insights into its application in drug discovery are presented to support researchers in their synthetic endeavors.

Introduction: The Strategic Importance of Fluorinated Nitroaromatics

Fluorinated nitroaromatic compounds are a cornerstone in modern drug discovery. The strategic incorporation of fluorine atoms can significantly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity. The nitro group, a versatile functional handle, can be readily transformed into a variety of other functionalities, most notably an amino group, which is a common feature in a vast array of bioactive molecules. Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate embodies these strategic advantages, making it a valuable precursor for the synthesis of novel therapeutic agents.

Physicochemical Properties and Specifications

A clear understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The key properties of Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate are summarized below.

| Property | Value | Source |

| CAS Number | 1429422-50-3 | [6] |

| Molecular Formula | C₉H₇F₂NO₄ | |

| Molecular Weight | 231.15 g/mol | |

| Appearance | Expected to be a solid | |

| Purity | ≥98% (typical) |

Synthesis of Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate: A Two-Step Approach

The synthesis of Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate can be efficiently achieved through a two-step process commencing from the commercially available 2,3,4-trifluoronitrobenzene. This strategy involves a regioselective nucleophilic aromatic substitution followed by a Williamson ether synthesis.

Synthesis Workflow Diagram

Caption: Synthetic pathway for Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate.

Step 1: Synthesis of 2,3-Difluoro-6-nitrophenol

Causality: The first step leverages the electron-withdrawing nature of the nitro group and the fluorine atoms to activate the aromatic ring for nucleophilic aromatic substitution. The fluorine atom at the 4-position is preferentially displaced by a hydroxide ion due to the combined activating effects of the ortho-nitro group and the para-fluoro substituent.

Experimental Protocol:

A detailed procedure for the synthesis of 2,3-difluoro-6-nitrophenol from 2,3,4-trifluoronitrobenzene has been described in the patent literature.[7]

-

Reaction Setup: In a well-ventilated fume hood, a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a temperature probe is charged with 2,3,4-trifluoronitrobenzene and an aqueous solution of potassium hydroxide.

-

Reaction Conditions: The reaction mixture is heated to a temperature between 40°C and 100°C with vigorous stirring. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled and acidified with an appropriate acid (e.g., sulfuric acid) to a pH of approximately 1 to 6. This protonates the phenoxide to yield the desired phenol, which may precipitate out of the solution. The product is then isolated, for instance, by steam distillation, followed by cooling to induce crystallization. The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Trustworthiness: This protocol is based on established patent literature, ensuring a high degree of reliability and reproducibility. The use of steam distillation is a robust method for purifying the product and removing any unreacted starting material or isomeric byproducts.

Step 2: Synthesis of Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate

Causality: The second step is a classic Williamson ether synthesis, a reliable and widely used method for forming ethers.[8][9][10][11] The acidic proton of the phenol is deprotonated by a mild base, typically potassium carbonate, to form a phenoxide nucleophile. This nucleophile then displaces the chloride from methyl chloroacetate in an SN2 reaction to form the desired ester.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-difluoro-6-nitrophenol, anhydrous potassium carbonate, and a suitable solvent such as acetone or dimethylformamide (DMF).

-

Addition of Alkylating Agent: To the stirred suspension, add methyl chloroacetate dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The reaction progress should be monitored by TLC until the starting phenol is consumed.

-

Work-up and Purification: After cooling to room temperature, the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure to yield the crude product. The crude material can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended for quality control.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the methylene protons of the acetate group, and the methyl protons of the ester. The coupling patterns of the aromatic protons will be indicative of the substitution pattern. |

| ¹³C NMR | Resonances for the aromatic carbons (with C-F couplings), the carbonyl carbon of the ester, the methylene carbon, and the methyl carbon. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight of 231.15 g/mol . |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the nitro group (around 1530 and 1350 cm⁻¹), the ester carbonyl group (around 1760 cm⁻¹), and C-F bonds. |

Applications in Drug Development: A Versatile Synthetic Intermediate

Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate is a valuable intermediate in the synthesis of various pharmaceutical agents. Its utility stems from the presence of multiple reactive sites that can be selectively manipulated.

Role as a Precursor to Amino Compounds

The nitro group can be readily reduced to an amine under various conditions (e.g., catalytic hydrogenation with Pd/C, or using reducing agents like iron or tin(II) chloride in acidic media). The resulting aniline derivative is a common scaffold in a wide range of drug classes, including kinase inhibitors, anti-infective agents, and central nervous system drugs.

Functionalization via the Ester Group

The methyl ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a key linkage in many pharmaceuticals. Alternatively, the ester can undergo transesterification or be reduced to an alcohol, providing further avenues for molecular elaboration.

Potential Signaling Pathway Involvement of Derivatives

While the direct interaction of Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate with biological targets is not documented, its derivatives are designed to interact with specific signaling pathways implicated in various diseases. For example, the difluoronitrophenyl moiety can be a key component of molecules targeting protein kinases, where the fluorine atoms can enhance binding affinity and the overall pharmacological profile.

Safety and Handling

As with all nitroaromatic compounds, Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate is a strategically important and versatile intermediate in the field of medicinal chemistry. Its synthesis from readily available starting materials is straightforward and scalable. The presence of fluoro and nitro substituents, along with an ester functional group, provides multiple points for diversification, making it a valuable building block for the discovery and development of novel therapeutic agents. This guide provides the necessary technical information for researchers to confidently synthesize, characterize, and utilize this compound in their drug discovery programs.

References

- Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.

- Williamson Ether Synthesis. (n.d.).

- Electronic Supplementary Information. (2010).

- Experiment 06 Williamson Ether Synthesis. (n.d.).

- Ogilvie, W. W., et al. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.

- Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC.

- Pharma API Intermedi

- Process for the preparation of 2,3-difluoro-6-nitrophenol. (1992).

- Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. (2021). ACS Omega.

-

PubChem. (n.d.). Methyl 2-(3-nitrophenyl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

- Drug Intermediates Innovations In Synthesis Techniques. (2025, March 24). Arborpharmchem.

- Allylic C–H Difluoroalkylation of Unactivated Alkenes with Trifluoromethylarenes. (2025, July 16). Journal of the American Chemical Society.

- Pharmaceutical Intermediates List. (n.d.). Jinan Qinmu Fine Chemical Co., Ltd..

- Pharmaceutical Intermedi

- Instantaneous Hydrolysis of Nerve-Agent Simulants with a Six-Connected Zirconium-Based Metal-Organic Framework. (2015, May 7).

- Aza-Diels-Alder synthesis and NMR characterization of aromatic substituted 1-Methyl-2-phenyl 2,3-Dihydro-4(1H)-pyridinones. (2023, June 27). Journal of the Pennsylvania Academy of Science.

- Intermediates for the pharmaceutical industry. (n.d.). Evonik Industries.

- Synthesis of p-Nitroaniline via a Multi-Step Sequence. (n.d.). Carbon.

- Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. (2017). Organic Syntheses, 94, 252-258.

- Catalytic Hydrolysis of Organophosphorus Nerve Agents by Metal-organic Frameworks: What Happens Next? (2022, October 14). Preprints.org.

- Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures of Varying Compositions: Ground State and Transition State Contributions. (2021, January 18). Canadian Journal of Chemistry.

-

R&D Chemicals. (n.d.). 2,3-Difluoro-6-nitrophenol. Retrieved from [Link]

Sources

- 1. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 2. arborpharmchem.com [arborpharmchem.com]

- 3. Pharmaceutical Intermediates List [qinmuchem.com]

- 4. Pharmaceutical Intermediates | Advanced Intermediates | API intermediates | Bulk drug intermediates [sarex.com]

- 5. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]

- 6. 1429422-50-3|Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate|BLD Pharm [bldpharm.com]

- 7. CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol - Google Patents [patents.google.com]

- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. gold-chemistry.org [gold-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. jk-sci.com [jk-sci.com]

- 12. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methyl 2-(3-nitrophenyl)acetate | C9H9NO4 | CID 526967 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical and chemical properties of Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate is a substituted phenylacetate derivative of significant interest in synthetic organic chemistry and drug discovery. Its unique structural features, including a difluorinated and nitrated phenyl ring, make it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The presence of ortho-nitro and di-fluoro substitutions on the phenyl ring significantly influences its reactivity, offering a handle for a variety of chemical transformations. This guide provides a comprehensive overview of the known physical and chemical properties, a plausible synthetic route, reactivity profile, and analytical methodologies for Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate, serving as a vital resource for researchers in the field.

Chemical and Physical Properties

A comprehensive compilation of the physical and chemical properties of Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate is presented below. It is important to note that while some data is available from commercial suppliers, detailed experimental values for properties such as melting and boiling points have not been extensively reported in the literature. Therefore, some values are estimated based on the properties of the closely related parent compound, 2-(2,3-difluoro-6-nitrophenyl)acetic acid.

Identification

| Identifier | Value |

| IUPAC Name | Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate |

| CAS Number | 1429422-50-3[1] |

| Molecular Formula | C₉H₇F₂NO₄ |

| Molecular Weight | 231.15 g/mol |

| SMILES Code | O=C(OC)CC1=C(=O)C=CC(F)=C1F[1] |

Physicochemical Properties

| Property | Value | Source/Comment |

| Physical State | Solid (Predicted) | Based on related phenylacetic acid derivatives. |

| Melting Point | Not experimentally determined. | The parent acid has a melting point of 156°C. The methyl ester is expected to have a lower melting point. |

| Boiling Point | Not experimentally determined. | The parent acid has a predicted boiling point of 345.138°C at 760 mmHg. Esterification may slightly alter this value. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in water is anticipated. | General solubility of similar organic esters. |

| Density | Not experimentally determined. | The parent acid has a predicted density of 1.583 g/cm³. |

Synthesis of Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate

A plausible and efficient synthetic route to Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate involves the esterification of its corresponding carboxylic acid, 2-(2,3-difluoro-6-nitrophenyl)acetic acid. This precursor acid can be synthesized from commercially available starting materials.

Proposed Synthetic Pathway

Caption: Proposed synthesis of Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate.

Experimental Protocol: Fischer Esterification

This protocol details the conversion of 2-(2,3-difluoro-6-nitrophenyl)acetic acid to its methyl ester.

Materials:

-

2-(2,3-Difluoro-6-nitrophenyl)acetic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or other acidic catalyst (e.g., p-toluenesulfonic acid)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-(2,3-difluoro-6-nitrophenyl)acetic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).

-

Acid Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralization: Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).

-

Washing: Wash the combined organic layers with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate.

-

Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Chemical Reactivity and Stability

The reactivity of Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate is primarily dictated by the functional groups present: the ester, the nitro group, and the difluorinated aromatic ring.

Reactivity Profile

Caption: Key reactive sites of the target molecule.

-

Ester Hydrolysis: The methyl ester can be hydrolyzed back to the parent carboxylic acid under either acidic or basic conditions.

-

Reduction of the Nitro Group: The ortho-nitro group is a key functional handle. It can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation is fundamental in the synthesis of many heterocyclic compounds, particularly in the construction of quinoline and indole ring systems.

-

Nucleophilic Aromatic Substitution (SNA_r_): The electron-withdrawing nature of the nitro group and the fluorine atoms activates the aromatic ring towards nucleophilic aromatic substitution. This allows for the displacement of one or both fluorine atoms by various nucleophiles, providing a pathway to further functionalize the aromatic core.

Stability and Storage

Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate is expected to be a stable compound under standard laboratory conditions. For long-term storage, it is advisable to keep it in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and bases.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons (a singlet around 3.7-3.9 ppm), the benzylic methylene protons (a singlet around 3.8-4.0 ppm), and the aromatic protons (complex multiplets in the aromatic region, typically 7.0-8.5 ppm, with coupling to the fluorine atoms).

-

¹³C NMR: The carbon NMR spectrum will display signals for the ester carbonyl carbon (around 170 ppm), the methyl carbon of the ester (around 52 ppm), the methylene carbon (around 35-40 ppm), and the aromatic carbons, which will exhibit C-F coupling.

-

¹⁹F NMR: The fluorine NMR will provide distinct signals for the two non-equivalent fluorine atoms, with their chemical shifts and coupling constants being characteristic of their positions on the aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to:

-

C=O stretching of the ester group (~1730-1750 cm⁻¹)

-

Asymmetric and symmetric stretching of the nitro group (~1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively)

-

C-F stretching vibrations in the aromatic region (~1100-1300 cm⁻¹)

-

Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometric analysis (e.g., by GC-MS or LC-MS) will show the molecular ion peak corresponding to the molecular weight of the compound (231.15 g/mol ). The fragmentation pattern will likely involve the loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), and the nitro group (-NO₂).

Safety and Handling

Based on the Safety Data Sheet for Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate, the following safety precautions should be observed.

| Hazard Category | Precautionary Measures |

| General Handling | Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area or under a fume hood. |

| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat. |

| Fire and Explosion | No specific fire or explosion hazards are listed, but as with most organic compounds, it should be kept away from open flames and sources of ignition. |

| Storage | Store in a tightly closed container in a cool, dry place. |

Potential Applications in Drug Discovery and Development

The structural motifs present in Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate are found in a variety of biologically active molecules. The ortho-nitro group is a versatile precursor to an amino group, which can then be used in the synthesis of various heterocyclic systems. For example, the reductive cyclization of ortho-nitroaryl compounds is a common strategy for the synthesis of quinolines, which are core structures in many antimalarial, antibacterial, and anticancer drugs. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Therefore, this compound serves as a valuable starting material for the synthesis of novel therapeutic agents.

Conclusion

Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. This guide has provided a comprehensive overview of its known properties, a reliable synthetic protocol, and an outline of its chemical reactivity and analytical characterization. While some experimental data remains to be fully documented in the public domain, the information presented here, based on available data and the properties of closely related compounds, provides a solid foundation for researchers to confidently handle, utilize, and further investigate this important chemical entity.

References

Sources

A Comprehensive Technical Guide to the Solubility of Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

In the realm of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its therapeutic efficacy and biopharmaceutical behavior. Poor solubility can lead to low bioavailability, erratic absorption, and ultimately, therapeutic failure. Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate, a key intermediate in the synthesis of various pharmaceutical compounds, presents its own set of solubility challenges and considerations. This guide provides an in-depth exploration of its solubility in common organic solvents, offering both theoretical insights and practical, step-by-step protocols for its accurate determination. Understanding and mastering the solubility characteristics of this compound is paramount for optimizing reaction conditions, purification processes, and formulation strategies.

Physicochemical Profile of Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate

A thorough understanding of a compound's physical and chemical properties is essential for predicting and interpreting its solubility.

| Property | Value | Source |

| Chemical Formula | C9H7F2NO4 | |

| Molecular Weight | 231.15 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 63-65 °C |

The presence of two electron-withdrawing fluorine atoms and a nitro group on the phenyl ring significantly influences the molecule's polarity and its capacity for intermolecular interactions, such as dipole-dipole forces and hydrogen bonding. These features are critical determinants of its solubility in various organic solvents.

Anticipated Solubility in Common Organic Solvents

While specific quantitative solubility data for Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate is not extensively published, its structural features allow for educated predictions. The presence of both polar (nitro and ester groups) and non-polar (phenyl ring) moieties suggests that it will exhibit a range of solubilities in different organic solvents. It is anticipated to be more soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderately soluble in alcohols such as methanol and ethanol. Its solubility is expected to be lower in non-polar solvents like hexanes.

Experimental Protocol for Determining Solubility

The following is a robust, step-by-step protocol for the experimental determination of the solubility of Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate. This method is designed to be self-validating and provides a clear workflow for obtaining reliable and reproducible data.

Workflow for Solubility Determination

Caption: Workflow for experimental solubility determination.

Detailed Methodology

-

Solvent Selection:

-

Choose a diverse set of at least five organic solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and dimethyl sulfoxide).

-

Ensure all solvents are of high purity (≥99.5%) to avoid interference from impurities.

-

-

Sample Preparation:

-

Accurately weigh an excess amount of Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate into a series of clear glass vials with screw caps. An excess is critical to ensure that a saturated solution is achieved.

-

Add a precise volume of each selected solvent to the corresponding vial.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically.

-

-

Phase Separation:

-

After equilibration, carefully remove the vials and allow any undissolved solid to settle.

-

To ensure complete removal of solid particles, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) or filter the supernatant through a 0.45 µm syringe filter. This step is crucial to prevent artificially high solubility readings.

-

-

Quantification:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Prepare a series of dilutions of the supernatant with a suitable solvent.

-

Analyze the concentration of Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound must be prepared to ensure accurate quantification.

-

-

Data Analysis:

-

Using the calibration curve, determine the concentration of the compound in the original saturated solution.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Factors Influencing Solubility and Experimental Considerations

Several factors can influence the measured solubility of Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate:

-

Temperature: Solubility is generally temperature-dependent. It is crucial to maintain a constant and recorded temperature throughout the experiment.

-

Solvent Polarity: The principle of "like dissolves like" is a fundamental concept. The polarity of the solvent relative to the solute will be a primary determinant of solubility.

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. It is important to characterize the solid form of the starting material.

-

pH (for aqueous solutions): While this guide focuses on organic solvents, if aqueous solubility were to be determined, the pH of the solution would be a critical parameter due to the potential for hydrolysis of the ester group.

Conclusion

A thorough understanding of the solubility of Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate is indispensable for its effective use in research and development. While published data is limited, the experimental protocol outlined in this guide provides a robust framework for its determination. By carefully controlling experimental variables and employing validated analytical techniques, researchers can obtain accurate and reliable solubility data, which is essential for informed decision-making in process development, formulation, and ultimately, the successful advancement of new therapeutic agents.

References

-

Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate | C9H7F2NO4. PubChem. [Link]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectral features, offers a detailed interpretation of the predicted data, and outlines a robust experimental protocol for acquiring such spectra. Our approach is grounded in established principles of NMR spectroscopy and a thorough understanding of substituent effects on chemical shifts and coupling constants.

Introduction

Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate is a substituted phenylacetate derivative. The presence of multiple functional groups, including two fluorine atoms, a nitro group, and a methyl ester, on the aromatic ring creates a unique electronic environment. This complexity makes NMR spectroscopy an indispensable tool for its structural elucidation and purity assessment. The distinct magnetic properties of the ¹H, ¹³C, and ¹⁹F nuclei provide a wealth of information about the molecular architecture. This guide will focus on the ¹H and ¹³C NMR spectra, providing a predictive analysis based on established spectroscopic principles.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate. These predictions are based on the analysis of substituent effects and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.05 | ddd | J(H-H) ≈ 8.5, J(H-F) ≈ 6.0, 1.5 | 1H | H-4 |

| ~7.40 | ddd | J(H-H) ≈ 8.5, J(H-F) ≈ 9.0, 5.0 | 1H | H-5 |

| ~4.00 | s | - | 2H | -CH₂- |

| ~3.80 | s | - | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O |

| ~152 (dd, J(C-F) ≈ 250, 15 Hz) | C-2 |

| ~149 (dd, J(C-F) ≈ 260, 15 Hz) | C-3 |

| ~145 | C-6 |

| ~130 | C-4 |

| ~125 (d, J(C-F) ≈ 5 Hz) | C-5 |

| ~120 (d, J(C-F) ≈ 20 Hz) | C-1 |

| ~53 | -OCH₃ |

| ~35 | -CH₂- |

In-depth Spectral Interpretation

¹H NMR Spectrum

The proton NMR spectrum of Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate is predicted to exhibit four distinct signals.

-

Aromatic Region (δ 7.0-8.5 ppm): The two aromatic protons, H-4 and H-5, are expected to resonate in the downfield region of the spectrum due to the deshielding effects of the electronegative nitro and fluorine substituents.

-

H-4: This proton is predicted to appear as a doublet of doublet of doublets (ddd) around 8.05 ppm. It will be coupled to H-5 (ortho coupling, J ≈ 8.5 Hz), the fluorine at C-3 (meta coupling, J ≈ 6.0 Hz), and the fluorine at C-2 (para coupling, J ≈ 1.5 Hz). The strong electron-withdrawing effect of the adjacent nitro group at C-6 and the fluorine at C-3 will cause this proton to be the most deshielded of the aromatic protons.

-

H-5: This proton is also predicted to be a doublet of doublet of doublets (ddd) around 7.40 ppm. It will exhibit ortho coupling to H-4 (J ≈ 8.5 Hz), ortho coupling to the fluorine at C-3 (J ≈ 9.0 Hz), and meta coupling to the fluorine at C-2 (J ≈ 5.0 Hz).

-

-

Aliphatic Region (δ 3.5-4.5 ppm):

-

Methylene Protons (-CH₂-): The two protons of the methylene group are expected to appear as a singlet around 4.00 ppm. Their proximity to the electron-withdrawing phenyl ring causes a downfield shift compared to a simple alkyl chain.

-

Methyl Protons (-OCH₃): The three protons of the methyl ester group are predicted to resonate as a sharp singlet around 3.80 ppm. This chemical shift is characteristic of methyl esters.[1]

-

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals.

-

Carbonyl Carbon (C=O): The ester carbonyl carbon will appear as a singlet at the most downfield position, around 168 ppm.[2]

-

Aromatic Carbons (δ 110-160 ppm):

-

C-2 and C-3: These carbons are directly attached to fluorine atoms and will therefore exhibit large one-bond carbon-fluorine coupling constants (¹J(C-F) ≈ 250-260 Hz).[3] They will appear as doublets of doublets due to coupling with both fluorine atoms. Their chemical shifts will be significantly downfield due to the direct attachment of the highly electronegative fluorine atoms.

-

C-6: This carbon, bearing the nitro group, is expected to be significantly deshielded and will likely appear around 145 ppm.

-

C-4 and C-5: These protonated aromatic carbons will appear in the region of 125-130 ppm. C-5 will show a smaller two-bond coupling to the fluorine at C-3.

-

C-1: This quaternary carbon, attached to the acetate side chain, is predicted to be around 120 ppm and will exhibit a two-bond coupling to the fluorine at C-2.

-

-

Aliphatic Carbons (δ 30-60 ppm):

-

Methoxy Carbon (-OCH₃): The methyl carbon of the ester group is expected to resonate around 53 ppm.[2]

-

Methylene Carbon (-CH₂-): The methylene carbon is predicted to appear at approximately 35 ppm.

-

Experimental Protocol for NMR Analysis

A detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate is provided below.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of the solid compound for ¹H NMR and 20-30 mg for ¹³C NMR.[4]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules and is recommended here.[5]

-

Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[6] Gently swirl the vial to ensure complete dissolution.

-

Filtration and Transfer: To remove any particulate matter, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[4][7]

-

Internal Standard: Add a small amount (1-2 µL) of a tetramethylsilane (TMS) solution as an internal reference standard for chemical shift calibration (δ = 0.00 ppm).[8]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Instrument Parameters

The following parameters are recommended for a 500 MHz NMR spectrometer.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans (NS): 8 to 16 scans are typically sufficient for good signal-to-noise.

-

Acquisition Time (AQ): ~3-4 seconds to ensure good resolution.[9]

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width (SW): 0 to 12 ppm.

-

Temperature: 298 K.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled pulse program with NOE (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans (NS): 256 to 1024 scans, or more, may be necessary due to the low natural abundance of ¹³C.

-

Acquisition Time (AQ): ~1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width (SW): 0 to 200 ppm.

-

Temperature: 298 K.

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and then perform a Fourier transform.

-

Phasing: Manually or automatically phase correct the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Advanced 2D NMR for Structural Confirmation

To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments such as HSQC and HMBC are invaluable.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei.[10][11] It would be used to definitively link the aromatic protons to their corresponding carbons and the methylene and methyl protons to their respective carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between ¹H and ¹³C nuclei.[10][11] Key HMBC correlations for this molecule would include:

-

Correlations from the methylene protons to the ester carbonyl carbon and the aromatic carbons C-1 and C-2.

-

Correlations from the methyl protons to the ester carbonyl carbon.

-

Correlations from the aromatic protons to neighboring carbons, which would help in assigning the quaternary carbons.

-

Visualization of Key Structural Relationships

The following diagrams illustrate the molecular structure and the expected key NMR correlations.

Caption: Molecular structure of Methyl 2-(2,3-difluoro-6-nitrophenyl)acetate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Methyl acetate(79-20-9) 13C NMR spectrum [chemicalbook.com]

- 3. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 4. How to make an NMR sample [chem.ch.huji.ac.il]

- 5. NMR Solvents [sigmaaldrich.com]

- 6. organomation.com [organomation.com]

- 7. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

infrared (IR) spectroscopy of substituted phenylacetates

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Substituted Phenylacetates

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the principles and applications of Infrared (IR) Spectroscopy for the analysis of substituted phenylacetates. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to deliver a deep understanding of the causal relationships between molecular structure and spectral features. We will delve into the theoretical underpinnings, the profound influence of aromatic substitution on vibrational frequencies, and robust, field-proven experimental protocols.

The Phenylacetate Moiety: A Spectroscopic Overview

Phenylacetate and its derivatives are prevalent scaffolds in medicinal chemistry, materials science, and organic synthesis. Infrared spectroscopy serves as an indispensable, non-destructive tool for their characterization. The technique probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups and overall structure.

The foundational phenylacetate structure presents several key vibrational features that are central to its IR spectrum. Understanding these baseline frequencies is critical before analyzing the more subtle effects of substitution.

Core Vibrational Modes of Phenyl Acetate

The spectrum of an unsubstituted phenylacetate is dominated by three high-intensity regions corresponding to the ester functionality and the aromatic ring.[1]

-

The Carbonyl (C=O) Stretch: This is often the most intense and diagnostically useful band in the spectrum. For simple alkyl and aryl esters, this absorption is typically strong and sharp, appearing in the range of 1735-1750 cm⁻¹.[2]

-

The C-O Stretches: Esters possess two distinct C-O single bond stretches. The acyl-oxygen (C(=O)-O) stretch and the alkyl/aryl-oxygen (O-C) stretch. These bands are typically found in the 1300-1000 cm⁻¹ region. The coupling of these vibrations often results in two strong, distinguishable peaks, one typically around 1200 cm⁻¹ and another near 1100 cm⁻¹.[1]

-

Aromatic Ring Vibrations: The phenyl group gives rise to several characteristic absorptions. These include C-H stretching vibrations just above 3000 cm⁻¹ (e.g., 3030-3090 cm⁻¹) and C=C stretching vibrations within the ring, which appear as a series of sharp bands in the 1600-1450 cm⁻¹ region.[3][4] Out-of-plane (OOP) C-H bending vibrations in the 900-675 cm⁻¹ range are also highly diagnostic of the substitution pattern on the ring.

Below is a diagram illustrating the key structural components of a substituted phenylacetate relevant to IR analysis.

Caption: Key functional groups and bonds in a substituted phenylacetate.

The Influence of Aromatic Substituents: Electronic Effects in Action

The true analytical power of IR spectroscopy emerges when examining how substituents on the phenyl ring modulate the vibrational frequencies of the core structure. These shifts are not random; they are predictable consequences of fundamental electronic effects—namely, induction and resonance.

Causality: Why Frequencies Shift

The position of the C=O stretching band is exquisitely sensitive to its electronic environment. The frequency of this vibration is determined by the strength of the C=O bond; a stronger bond vibrates at a higher frequency.

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO2), cyano (-CN), or halogens (-Cl, -F) pull electron density away from the phenyl ring and, by extension, from the ester oxygen and carbonyl group.[2][5] This inductive effect reduces the single-bond character of the C=O bond (i.e., less contribution from the resonance structure where oxygen has a positive charge and carbon has a negative charge), thereby strengthening the double bond. A stronger C=O bond results in a shift of the stretching frequency to a higher wavenumber (hypsochromic shift). For example, the carbonyl absorption of p-nitrophenyl acetate is observed at a higher frequency (~1760 cm⁻¹) compared to a simple ester (~1735 cm⁻¹).[2]

-

Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH3) or amino (-NH2) donate electron density to the phenyl ring through resonance. This increased electron density can be delocalized onto the carbonyl group, which increases the contribution of the resonance form with a C-O single bond. This weakens the C=O double bond, causing its stretching frequency to shift to a lower wavenumber (bathochromic shift).[6][7]

The following diagram illustrates this principle:

Caption: Influence of EWGs and EDGs on carbonyl stretching frequency.

Tabulated Data: Substituent Effects on Key Frequencies

The position of the substituent (ortho, meta, para) also plays a critical role, particularly for groups that exert strong resonance effects, which are most pronounced at the ortho and para positions.[5]

| Substituent (Para-position) | Electronic Effect | Typical C=O Stretch (cm⁻¹) | Typical Aryl-O Stretch (cm⁻¹) |

| -NO₂ | Strong EWG | ~1760 - 1770 | ~1200 - 1220 |

| -CN | Moderate EWG | ~1755 - 1765 | ~1200 - 1215 |

| -Cl | Weak EWG (Inductive) | ~1745 - 1755 | ~1190 - 1210 |

| -H (Unsubstituted) | Neutral Reference | ~1735 - 1750 | ~1190 - 1200 |

| -CH₃ | Weak EDG | ~1730 - 1745 | ~1180 - 1195 |

| -OCH₃ | Strong EDG (Resonance) | ~1725 - 1740 | ~1175 - 1190 |

Note: These are approximate ranges. The exact values can be influenced by the physical state of the sample (solid, liquid, solution) and the solvent used.[8]

Experimental Protocols: Achieving High-Fidelity Spectra

The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation.[9] The choice of method is dictated by the physical state of the sample. For substituted phenylacetates, which can be liquids or solids, Attenuated Total Reflectance (ATR) is often the most convenient and modern technique.

Workflow for Spectroscopic Analysis

The following diagram outlines a robust workflow for the analysis of a substituted phenylacetate sample.

Caption: Standard workflow for IR spectroscopic analysis.

Protocol 1: Attenuated Total Reflectance (ATR-FTIR) Spectroscopy

ATR-FTIR is a versatile technique suitable for both liquid and solid samples, requiring minimal preparation.[10][11] It works by measuring the changes that occur in an internally reflected IR beam when the beam comes into contact with a sample.

Methodology:

-

Crystal Preparation: Before analysis, ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Wipe the crystal surface with a soft tissue dampened with a volatile solvent (e.g., isopropanol or acetone) and allow it to dry completely.

-

Background Collection (Self-Validation Step): With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical step to ratio out the absorbance from atmospheric CO₂ and water vapor, as well as any intrinsic signals from the instrument itself. A stable, flat baseline in the background is indicative of a well-equilibrated instrument.

-

Sample Application:

-

For Solids: Place a small amount of the powdered substituted phenylacetate onto the center of the ATR crystal to completely cover the crystal surface. Use the pressure clamp to ensure firm, consistent contact between the sample and the crystal.[12]

-

For Liquids: Place a single drop of the liquid phenylacetate derivative directly onto the center of the crystal.

-

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

-

Data Processing: The raw ATR spectrum should be processed with an ATR correction algorithm in the instrument software. This corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.

-

Cleaning: Thoroughly clean the crystal and pressure clamp tip with an appropriate solvent to prevent cross-contamination.

Protocol 2: Potassium Bromide (KBr) Pellet for Solid Samples

This is a traditional transmission method for obtaining high-quality spectra of solid samples.[9][13] It involves dispersing the sample in a dry, IR-transparent matrix.

Methodology:

-

Sample Preparation: Add approximately 1-2 mg of the solid substituted phenylacetate and ~100 mg of dry, spectroscopic-grade KBr powder to an agate mortar.[12]

-

Grinding: Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the IR radiation (Christiansen effect).[13]

-

Pellet Formation: Transfer the powder to a pellet press die. Assemble the press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. An opaque or cloudy pellet indicates insufficient grinding, excess sample, or moisture.

-

Background and Sample Collection: Place the KBr pellet into the spectrometer's sample holder. Collect a background spectrum with an empty sample holder. Then, run the sample spectrum.

-

Validation: The strongest absorbance peak should ideally be between 0.8 and 1.2 absorbance units. If peaks are flattened at the top ("totally absorbing"), the sample is too concentrated, and a new pellet must be made with less material.

Conclusion and Future Outlook

Infrared spectroscopy is a powerful, rapid, and accessible technique for the structural elucidation of substituted phenylacetates. By understanding the fundamental principles of molecular vibrations and the predictable electronic influences of substituents, researchers can extract a wealth of information from an IR spectrum. The C=O stretching frequency, in particular, serves as a sensitive probe of the electronic environment within the molecule. Coupled with robust and validated experimental protocols like ATR-FTIR, this technique remains a cornerstone of chemical analysis in both academic and industrial research.

References

- Filo. (2025, December 21). In the IR spectrum of p-nitrophenyl acetate, the carbonyl absorption band appears at.

-

National Center for Biotechnology Information. (n.d.). Phenyl acetate. PubChem. Available at: [Link]

- University of the West Indies. (n.d.). Sample preparation for FT-IR.

- University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder.

-

Koppel, I. A., et al. (2006). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. Journal of Physical Organic Chemistry, 19(10), 654-663. Available at: [Link]

-

Royal Society of Chemistry. (2016, June 7). Preparing a sample for infrared spectroscopy. YouTube. Available at: [Link]

-

Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

-

Chegg. (2020, September 18). Solved EXAMPLE Ethyl 2-phenylacetate IR spectrum. Available at: [Link]

- Anonymous. (n.d.). Carbonyl - compounds - IR - spectroscopy.

-

ResearchGate. (n.d.). ATR‐FTIR spectra of the organic liquids obtained after the tests. Available at: [Link]

-

NIST. (n.d.). Acetic acid, phenyl ester. NIST Chemistry WebBook. Available at: [Link]

- Williams, D. D. (n.d.). Infrared Absorption Spectra of Trisubstituted Phenol Derivatives.

-

Edinburgh Instruments. (2025, May 19). Studying Phase Transitions in Food Science with ATR-FTIR Spectroscopy. Available at: [Link]

-

LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]

- Anonymous. (n.d.). Characteristic Group Vibrations of Organic Molecules II.

-

ResearchGate. (n.d.). How to prepare IR samples?. Available at: [Link]

-

NIST. (n.d.). Pentyl phenylacetate. NIST Chemistry WebBook. Available at: [Link]

-

Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Available at: [Link]

-

Katon, J. E., & Bentley, F. F. (n.d.). THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS. DTIC. Available at: [Link]

-

MDPI. (2025, September 25). Real-Time FTIR-ATR Spectroscopy for Monitoring Ethanolysis: Spectral Evaluation, Regression Modelling, and Molecular Insight. Available at: [Link]

-

National Center for Biotechnology Information. (2022, March 7). Use of ATR-FTIR Spectroscopy and Chemometrics for the Variation of Active Components in Different Harvesting Periods of Lonicera japonica. Available at: [Link]

-

Badawi, H. M., & Förner, W. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 78(3), 1162–1167. Available at: [Link]

-

National Center for Biotechnology Information. (2026, January 15). IR–UV Ion Dip Spectroscopy of Capped Phenylated Polyalanines in the Gas Phase. Available at: [Link]

-

Gelest, Inc. (n.d.). INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Available at: [Link]

-

Esposito, V., et al. (2024). The infrared absorption spectrum of phenylacetylene and its deuterated isotopologue in the mid- to far-IR. The Journal of Chemical Physics, 160(4). Available at: [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. In the IR spectrum of p-nitrophenyl acetate, the carbonyl absorption band.. [askfilo.com]

- 3. Solved EXAMPLE Ethyl 2-phenylacetate IR spectrum mm 3090- | Chegg.com [chegg.com]

- 4. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 5. researchgate.net [researchgate.net]

- 6. chem.pg.edu.pl [chem.pg.edu.pl]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Acetic acid, phenyl ester [webbook.nist.gov]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. edinburghanalytical.com [edinburghanalytical.com]

- 11. Use of ATR-FTIR Spectroscopy and Chemometrics for the Variation of Active Components in Different Harvesting Periods of Lonicera japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. eng.uc.edu [eng.uc.edu]

Introduction: The Strategic Value of the Difluoronitrophenyl Scaffold

An In-depth Technical Guide to the Synthesis of Difluoronitrophenyl Compounds

To the dedicated researcher in medicinal chemistry and materials science, the difluoronitrophenyl scaffold is more than a mere collection of atoms. It is a privileged structural motif, a cornerstone for building molecular complexity and fine-tuning physicochemical properties. The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and alter electronic properties, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2][3][4][5][6] The presence of two fluorine atoms amplifies these effects, while the nitro group serves as a versatile chemical handle, readily transformable into a wide array of other functional groups, most notably an amine, which opens the door to a vast chemical space for drug discovery and the development of advanced materials.

This guide, written from the perspective of a senior application scientist, moves beyond a simple recitation of procedures. It delves into the causality behind the primary synthetic strategies, providing a framework for rational decision-making in the laboratory. We will explore the core methodologies for constructing difluoronitrophenyl compounds, focusing on the two most prevalent and robust approaches: the electrophilic nitration of difluorobenzene precursors and the nucleophilic aromatic substitution (SNAr) on activated dichloronitrobenzene systems. A third, more specialized route—the oxidation of difluoroanilines—will also be detailed to provide a comprehensive overview.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of a target molecule is a series of strategic choices. Understanding the underlying mechanisms of the principal synthetic routes is paramount to troubleshooting, optimization, and adaptation.

A. Electrophilic Aromatic Substitution: Nitration of Difluorobenzene Precursors

The direct nitration of a difluorobenzene isomer is often the most straightforward approach. The reaction proceeds via the classical electrophilic aromatic substitution (EAS) mechanism, where the highly electrophilic nitronium ion (NO₂⁺) attacks the π-electron system of the aromatic ring.[7][8][9][10]

The Causality of the Method: The choice of this strategy hinges on the availability of the corresponding difluorobenzene starting material and the predictability of the reaction's regioselectivity. The fluorine atoms, being moderately deactivating but ortho, para-directing due to their ability to donate a lone pair of electrons via resonance, guide the incoming nitro group. However, the strong inductive electron-withdrawing effect of fluorine deactivates the ring, necessitating harsh reaction conditions, typically a mixture of concentrated nitric and sulfuric acids, often referred to as "mixed acid". The sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the nitronium ion electrophile.[8][9][10]

Diagram 1: General Mechanism of Electrophilic Aromatic Nitration

Caption: Mechanism of electrophilic nitration on an aromatic ring.

Workflow Visualization:

Diagram 2: Experimental Workflow for Electrophilic Nitration

Caption: A typical laboratory workflow for electrophilic nitration.

B. Nucleophilic Aromatic Substitution (SNAr): The Halex Reaction

An alternative and powerful strategy is the Halogen Exchange (Halex) reaction, a type of nucleophilic aromatic substitution (SNAr). This method is particularly useful when the corresponding dichloronitrobenzene is more accessible or cost-effective than the difluorobenzene isomer.

The Causality of the Method: This reaction's success relies on a highly electron-deficient aromatic ring. The strong electron-withdrawing nitro group activates the ring towards nucleophilic attack, particularly at the ortho and para positions.[11][12] A nucleophile, in this case, a fluoride ion (F⁻), attacks the carbon atom bearing a chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[13] The subsequent expulsion of the chloride ion restores aromaticity and yields the desired fluorinated product. The key is that the nitro group must be positioned to stabilize the negative charge of the intermediate. The reaction typically employs a source of fluoride, such as potassium fluoride (KF), often in a polar aprotic solvent like DMF or DMSO, and may be facilitated by a phase transfer catalyst.[14]

Diagram 3: General Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Caption: The two-step addition-elimination mechanism of SNAr.

C. Oxidation of Difluoroanilines

A less common but effective route for specific isomers, such as 2,6-difluoronitrobenzene, is the oxidation of the corresponding difluoroaniline.

The Causality of the Method: This approach is chosen when the difluoroaniline precursor is readily available and direct nitration or SNAr routes are problematic, perhaps due to poor regioselectivity or harsh conditions. The oxidation converts the amino group (-NH₂) directly into a nitro group (-NO₂). A variety of oxidizing agents can be employed, with sodium perborate in acetic acid being one documented example.[15] This method avoids the use of strong nitrating acids and can be advantageous for sensitive substrates.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy is a multi-factorial decision, balancing cost, safety, yield, and scalability.

| Synthetic Strategy | Typical Precursor | Key Reagents | Advantages | Disadvantages | Typical Yields |

| Electrophilic Nitration | Difluorobenzene | Conc. HNO₃, Conc. H₂SO₄ | Direct, often high-yielding for specific isomers. | Requires strongly acidic and hazardous conditions; regioselectivity can be an issue, leading to isomer mixtures. | 50-90%[16] |

| SNAr (Halex Reaction) | Dichloronitrobenzene | KF, Phase Transfer Catalyst, Polar Aprotic Solvent (e.g., DMF) | Milder conditions than nitration; often high-yielding and clean. | Precursor may be less available; requires activated substrate (nitro group ortho/para to leaving group). | 60-95%[14] |

| Aniline Oxidation | Difluoroaniline | Oxidizing Agent (e.g., Sodium Perborate, Oxone®) | Avoids harsh nitrating acids; useful for specific isomers where other routes fail. | Precursor availability may be limited; oxidizing agents can be expensive or have side reactions. | ~50%[15] |

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, providing clear, actionable steps for laboratory synthesis.

Protocol 1: Synthesis of 3,4-Difluoronitrobenzene via Electrophilic Nitration[16]

-

Objective: To synthesize 3,4-difluoronitrobenzene from 1,2-difluorobenzene.

-

Safety: This reaction uses concentrated strong acids. Handle with extreme care in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles. The reaction can be exothermic.

Methodology:

-

Prepare a nitrating mixture by adding 5.0 mL of concentrated nitric acid to 13.9 mL of concentrated sulfuric acid in a flask, while cooling in an ice/salt bath to maintain a temperature of -12 °C.

-

To the stirred, cold nitrating mixture, slowly add 9.7 g (0.085 mole) of 1,2-difluorobenzene dropwise. Monitor the temperature and maintain it below 0 °C. A slight exotherm may be observed.

-

After the addition is complete, continue stirring the mixture for 45 minutes at a temperature between -5 °C and 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional hour.

-

Carefully pour the reaction mixture onto a large amount of crushed ice.

-

Transfer the resulting mixture to a separatory funnel and extract three times with diethyl ether (75 mL portions).

-

Combine the organic extracts and wash sequentially with water, 10% aqueous sodium carbonate solution, and finally with water again.

-

Dry the ether solution over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solution in vacuo without external heating.

-

The crude product can be purified by distillation to yield pure 3,4-difluoronitrobenzene as a colorless liquid.

Protocol 2: Synthesis of 2,4-Difluoronitrobenzene via SNAr (Halex Reaction)[14]

-

Objective: To synthesize 2,4-difluoronitrobenzene from 2,4-dichloronitrobenzene.

-

Safety: Handle potassium fluoride with care, as it is toxic. DMF is a skin irritant and should be handled in a fume hood.

Methodology:

-

To a dried reaction flask equipped with a reflux condenser and a stirrer, add a suspension of potassium fluoride (303.5 g, 5.23 mol) in N,N-dimethylformamide (DMF, 1009 g).

-

Add 2,4-dichloronitrobenzene (250.2 g, 1.3 mol) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by techniques such as TLC or GC.

-

After the reaction is complete, cool the mixture and filter to remove inorganic salts.

-

The DMF can be removed by distillation under reduced pressure.

-

The resulting crude product is then purified, typically by vacuum distillation, to yield pure 2,4-difluoronitrobenzene.

Protocol 3: Synthesis of 2,6-Difluoronitrobenzene via Oxidation of 2,6-Difluoroaniline[15]

-

Objective: To synthesize 2,6-difluoronitrobenzene from 2,6-difluoroaniline.

-

Safety: Acetic acid is corrosive. The reaction is heated and should be performed with care in a fume hood.

Methodology:

-

In a reaction flask, prepare a mixture of sodium perborate tetrahydrate (65 g, 422 mmol) in glacial acetic acid (250 mL).

-

Heat the mixture to 80 °C with stirring.

-

In a separate beaker, dissolve 2,6-difluoroaniline (11.0 g, 85 mmol) in glacial acetic acid (50 mL).

-

Slowly add the 2,6-difluoroaniline solution to the heated sodium perborate mixture.

-

Maintain the reaction temperature between 80-90 °C for 1 hour.

-

After cooling, pour the reaction mixture into water and extract twice with diethyl ether.

-

Combine the organic layers and wash with a dilute sodium bicarbonate solution, then dry over anhydrous magnesium sulfate.

-

Evaporate the solvent to obtain the crude residue.

-

Purify the residue by column chromatography (e.g., silica gel, 10% THF/hexane) to afford pure 2,6-difluoronitrobenzene.

Conclusion

The synthesis of difluoronitrophenyl compounds is a critical enabling technology for modern drug discovery and materials science. The primary synthetic avenues—electrophilic nitration and nucleophilic aromatic substitution—offer robust and versatile methods to access these valuable scaffolds. The choice between these routes is a strategic decision guided by precursor availability, desired regiochemistry, and reaction scalability. By understanding the fundamental mechanisms and practical considerations outlined in this guide, researchers are well-equipped to select and execute the optimal synthetic strategy for their specific target, paving the way for the next generation of innovative chemical entities.

References

-

Synthesis of a. 3,4-Difluoronitrobenzene. PrepChem.com. [Link]

-

A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Quick Company. [Link]

-

Murphy, C. D., & Sandford, G. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 11(4), 589-599. [Link]

-

Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. [Link]

- Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.

-

Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

-

Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity | Request PDF. ResearchGate. [Link]

-

Recent advances in late-stage monofluorination of natural products and their derivatives. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journals. [Link]

-

Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. MDPI. [Link]

-

Concerted nucleophilic aromatic substitution with 19F− and 18F−. Harvard DASH. [Link]

-

Experiment 11: Electrophilic Aromatic Substitution – Nitration. UW-Madison Chemistry. [Link]

-

CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC. [Link]

-

Medicinal chemistry of difluoropurines. PubMed. [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PMC. [Link]

-

Notes on Electrophilic Substitution Mechanism in Nitration. Unacademy. [Link]

-

Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

-

A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. MDPI. [Link]

-

Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Bentham Science. [Link]

-

Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. [Link]

-

(PDF) Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. ResearchGate. [Link]

-

Current and emerging applications of fluorine in medicinal chemistry. ResearchGate. [Link]

-

1.31: Electrophilic Substitution. Chemistry LibreTexts. [Link]

-

Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. ResearchGate. [Link]

-

nitration electrophilic substitution mechanism of preparation nitration of benzene, methylbenzene & naphthalene, products reaction equations, uses & physical properties of nitroaromatics nitroarenes nitrobenzene 1-methyl-2-nitrobenzene preparation advanced A level organic chemistry revision notes doc brown. Doc Brown's Chemistry. [Link]

Sources

- 1. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. eurekaselect.com [eurekaselect.com]

- 6. researchgate.net [researchgate.net]

- 7. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. nitration electrophilic substitution mechanism of preparation nitration of benzene, methylbenzene & naphthalene, products reaction equations, uses & physical properties of nitroaromatics nitroarenes nitrobenzene 1-methyl-2-nitrobenzene preparation advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 11. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. dash.harvard.edu [dash.harvard.edu]

- 14. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]

- 15. 2,6-Difluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 16. prepchem.com [prepchem.com]

Methodological & Application

Synthesis of Fluorinated Phenylacetic Acid Esters: A Detailed Laboratory Guide

Introduction: The Significance of Fluorine in Phenylacetic Acid Derivatives

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science.[1] Fluorinated phenylacetic acid esters, in particular, are a class of compounds that have garnered significant attention due to their unique physicochemical and biological properties. The high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This makes them valuable intermediates in the synthesis of a wide array of pharmaceuticals, including anti-inflammatory agents and analgesics, as well as advanced materials.[3] This guide provides an in-depth exploration of the common laboratory-scale synthetic strategies for preparing these important compounds, with a focus on practical protocols and the underlying chemical principles.

Strategic Approaches to Fluorination

The synthesis of fluorinated phenylacetic acid esters can be broadly categorized into two main strategies:

-

Direct Fluorination of Phenylacetic Acid Derivatives: This approach involves the introduction of a fluorine atom directly onto a pre-existing phenylacetic acid ester scaffold. This can be achieved through either electrophilic or nucleophilic fluorination methods, targeting either the aromatic ring or the α-position of the side chain.

-

Synthesis from Fluorinated Building Blocks: This strategy utilizes commercially available or readily synthesized fluorinated starting materials, such as fluorinated phenylacetic acids or other fluorinated precursors, which are then converted to the desired ester.

This guide will focus primarily on the direct fluorination methods, as they offer greater flexibility in accessing a diverse range of fluorinated analogs from common starting materials.

Part 1: α-Fluorination of Phenylacetic Acid Esters

The introduction of a fluorine atom at the benzylic position (α-position) can significantly impact the acidity and reactivity of the ester, making it a key target for modification.

Electrophilic Fluorination of Enolates

A common and effective method for α-fluorination involves the generation of an enolate from the parent ester, followed by quenching with an electrophilic fluorine source.

Mechanism: The reaction proceeds via the deprotonation of the α-carbon by a strong base to form an enolate. This nucleophilic enolate then attacks the electrophilic fluorine atom of the fluorinating agent, resulting in the formation of the α-fluorinated product.

Key Reagents:

-

Bases: Lithium diisopropylamide (LDA) and sodium bis(trimethylsilyl)amide (NaHMDS) are commonly used strong, non-nucleophilic bases for enolate formation.

-

Electrophilic Fluorinating Agents: N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely used, commercially available, and relatively safe electrophilic fluorine sources.[1]

Experimental Protocol: α-Fluorination of Ethyl Phenylacetate using NFSI

Materials:

-

Ethyl phenylacetate

-

N-Fluorobenzenesulfonimide (NFSI)

-

Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard glassware for anhydrous reactions (oven-dried)

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (50 mL). Cool the flask to -78 °C in a dry ice/acetone bath.

-

Enolate Formation: Slowly add LDA solution (1.1 equivalents) to the stirred THF. After 10 minutes, add a solution of ethyl phenylacetate (1.0 equivalent) in anhydrous THF (10 mL) dropwise over 15 minutes, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

-